molecular formula C19H17ClFN5O2S B2371332 N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921789-00-6

N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2371332
CAS No.: 921789-00-6
M. Wt: 433.89
InChI Key: DDXMSJULONFPMU-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17ClFN5O2S and its molecular weight is 433.89. The purity is usually 95%.
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Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide (CAS Number: 921789-00-6) is a compound of interest due to its potential biological activities. This article reviews its pharmacological profile based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H17ClFN5O2SC_{19}H_{17}ClFN_5O_2S, with a molecular weight of 433.9 g/mol. The structure features a chloro and methoxy substitution on the phenyl ring and an imidazo[2,1-c][1,2,4]triazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₉H₁₇ClFN₅O₂S
Molecular Weight433.9 g/mol
CAS Number921789-00-6

Anticancer Activity

Research indicates that compounds containing imidazo[2,1-c][1,2,4]triazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives of this scaffold can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 100 µM to 200 µM against A549 lung adenocarcinoma cells .

In vitro studies have indicated that this compound could potentially exhibit similar effects due to its structural analogies with known anticancer agents.

Antimicrobial Activity

The compound's thioacetamide component suggests potential antimicrobial properties. Research on related thiazole derivatives has shown promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) reported as low as 16 µg/mL .

The biological mechanisms underlying the activity of this compound are not fully elucidated. However, studies suggest that compounds containing the imidazo[2,1-c][1,2,4]triazole scaffold may act through:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in cancer cells.
  • Apoptosis induction : Some derivatives promote programmed cell death in malignant cells.

Study 1: Anticancer Efficacy

A study published in Nature evaluated a series of imidazo[2,1-c][1,2,4]triazole derivatives for their anticancer properties. Among these compounds, one showed an IC50 value of 193.93 µg/mL against A549 cells compared to a control agent (5-fluorouracil) with an IC50 of 371.36 µg/mL . This indicates that similar structural modifications in this compound could enhance its efficacy.

Study 2: Antimicrobial Activity

A review highlighted the antimicrobial effects of thiazole derivatives against various pathogens. Compounds exhibiting structural similarities to this compound demonstrated MICs as low as 16 µg/mL against resistant strains of bacteria .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN5O2S/c1-28-16-7-2-12(20)10-15(16)22-17(27)11-29-19-24-23-18-25(8-9-26(18)19)14-5-3-13(21)4-6-14/h2-7,10H,8-9,11H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXMSJULONFPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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